(E)-7,8-Dihydroquinolin-5(6H)-one oxime
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Overview
Description
(E)-7,8-Dihydroquinolin-5(6H)-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group (-C=N-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,8-Dihydroquinolin-5(6H)-one oxime typically involves the reaction of 7,8-dihydroquinolin-5(6H)-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(E)-7,8-Dihydroquinolin-5(6H)-one oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrosilanes, such as phenylsilane, are commonly used in reduction reactions.
Catalysts: Tris(pentafluorophenyl)borane is a strong Lewis acid catalyst used in reductive rearrangement reactions.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
Major Products Formed
Secondary Amines: Reduction of the oxime group can yield secondary amines.
Nitrilium Ions: In certain rearrangement reactions, oximes can form nitrilium ions, which can further react to form various products.
Scientific Research Applications
(E)-7,8-Dihydroquinolin-5(6H)-one oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-7,8-Dihydroquinolin-5(6H)-one oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In reduction reactions, the oxime group is converted to an amine, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Indole Oximes: These compounds have similar structural features and are used in the synthesis of heterocyclic compounds.
Isatin Oximes: These oximes are known for their biological activity and are used in medicinal chemistry.
Uniqueness
(E)-7,8-Dihydroquinolin-5(6H)-one oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to form stable complexes with metal ions and undergo reductive rearrangement reactions sets it apart from other oximes .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(NE)-N-(7,8-dihydro-6H-quinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,12H,1,4-5H2/b11-9+ |
InChI Key |
WIFANAAJMOTDRF-PKNBQFBNSA-N |
Isomeric SMILES |
C1CC2=C(C=CC=N2)/C(=N/O)/C1 |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=NO)C1 |
Origin of Product |
United States |
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